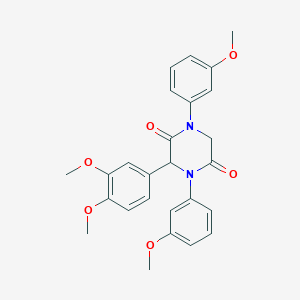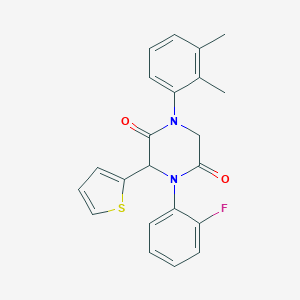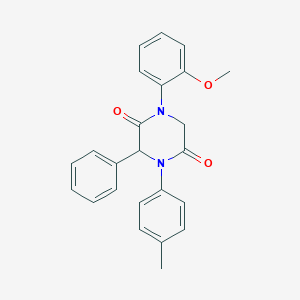
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinedione derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, this compound has been shown to have anticancer effects in various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in animal models of neurodegenerative diseases. This compound has also been shown to reduce inflammation and improve gut barrier function in animal models of inflammatory bowel disease. Furthermore, this compound has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Furthermore, this compound has not yet been tested in human clinical trials, which limits its potential for clinical applications.
Future Directions
There are several future directions for the research on 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to test its efficacy in human clinical trials for various diseases. Furthermore, this compound can be modified to obtain derivatives with improved pharmacokinetic properties and selectivity for specific targets. Overall, the research on this compound has shown its potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to obtain high yields and purity, making it suitable for further research applications. This compound has been shown to exhibit a range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anticancer effects. However, its mechanism of action is not fully understood, and further research is needed to optimize its therapeutic potential. Overall, this compound is a promising candidate for further research in the field of drug discovery and development.
Synthesis Methods
The synthesis of 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 4-methylphenylhydrazine with 2,3-dimethylbenzoyl chloride to obtain 4-(2,3-dimethylphenyl)hydrazine. This intermediate is then reacted with 1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione in the presence of a coupling agent to obtain this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for further research applications.
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O2/c1-17-12-14-21(15-13-17)26-16-23(28)27(22-11-7-8-18(2)19(22)3)24(25(26)29)20-9-5-4-6-10-20/h4-15,24H,16H2,1-3H3 |
InChI Key |
BTEMULDQTAKHHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC(=C4C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)


![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)

